2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a boronate ester
Mechanism of Action
Target of Action
Similar compounds are known to be used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets through a process known as phosphitylation . This involves the addition of a phosphite group to the target molecule, resulting in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
The process of phosphitylation is known to play a crucial role in various biochemical reactions, including the formation of glycosyl donors and ligands .
Result of Action
The result of the compound’s action is the formation of useful glycosyl donors and ligands . These products can be used in various biochemical reactions, contributing to the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2-chlorophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanol derivatives under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Substituted Phenols: Formed from substitution reactions.
Quinones and Cyclohexanol Derivatives: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Biological Studies: Used in the study of enzyme mechanisms and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Uniqueness
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the combination of a phenol group with a boronate ester, which imparts distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
CAS No. |
1443151-85-6 |
---|---|
Molecular Formula |
C12H16BClO3 |
Molecular Weight |
254.5 |
Purity |
95 |
Origin of Product |
United States |
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